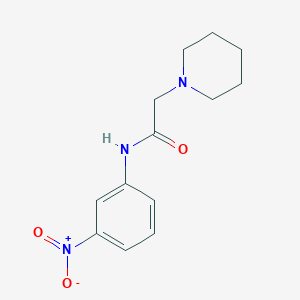
1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The bromoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate bromoalkane.
- Reaction conditions: Solvent (e.g., DMF), base (e.g., K2CO3), moderate temperatures.
Functionalization with Hydroxy and Methoxyphenyl Groups:
- These groups can be introduced through electrophilic aromatic substitution or via coupling reactions.
- Reaction conditions: Catalysts (e.g., Pd/C), solvents (e.g., ethanol), and controlled temperatures.
Addition of the Phenylcarbonyl Group:
- The phenylcarbonyl group can be added via Friedel-Crafts acylation or similar reactions.
- Reaction conditions: Lewis acids (e.g., AlCl3), solvents (e.g., dichloromethane), and low temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrol-2-one Core:
- Starting with a suitable diketone or keto-ester, the pyrrol-2-one core can be synthesized via a cyclization reaction.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles (amines, thiols) in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrol-2-one derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
作用機序
The mechanism by which 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
- 1-(2-Chloroethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(2-Bromoethyl)-3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Uniqueness: The presence of the bromoethyl group in 1-(2-bromoethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one makes it more reactive in nucleophilic substitution reactions compared to its chloroethyl analog.
- Functional Groups: The methoxyphenyl group provides unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.
This compound’s unique combination of functional groups and reactivity makes it a valuable molecule for various scientific and industrial applications.
特性
分子式 |
C20H18BrNO4 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
(4Z)-1-(2-bromoethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18BrNO4/c1-26-15-9-7-13(8-10-15)17-16(18(23)14-5-3-2-4-6-14)19(24)20(25)22(17)12-11-21/h2-10,17,23H,11-12H2,1H3/b18-16- |
InChIキー |
BRSSUPSDHBPOFY-VLGSPTGOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCBr |
正規SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)

![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)
![methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate](/img/structure/B11539661.png)
